![molecular formula C10H12N4 B2451257 [1-(吡啶-3-基甲基)-1H-咪唑-4-基]甲胺 CAS No. 1368948-81-5](/img/structure/B2451257.png)
[1-(吡啶-3-基甲基)-1H-咪唑-4-基]甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine: is a heterocyclic compound that features both pyridine and imidazole rings
科学研究应用
[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biological activities .
Result of Action
It’s known that imidazole derivatives can exhibit a variety of biological activities .
Action Environment
The compound’s imidazole and pyridine moieties suggest it may have interesting biological activities, as seen with other imidazole and pyridine derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine typically involves the condensation of pyridine derivatives with imidazole precursors. One common method includes the reaction of 1H-imidazole-4-carboxaldehyde with 3-pyridinemethanamine under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid (TFA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
相似化合物的比较
[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine: can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological activities.
Pyrazolo[3,4-b]pyridines: Investigated for their potential as anticancer agents.
The uniqueness of [1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine lies in its dual functionality, combining the properties of both pyridine and imidazole rings, which can lead to diverse biological and chemical activities .
属性
IUPAC Name |
[1-(pyridin-3-ylmethyl)imidazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-4-10-7-14(8-13-10)6-9-2-1-3-12-5-9/h1-3,5,7-8H,4,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCQBZHFBCDPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
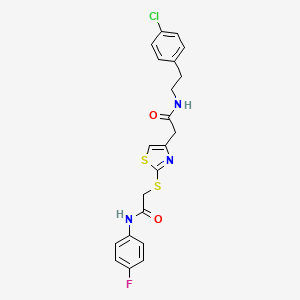
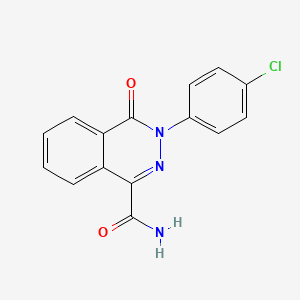
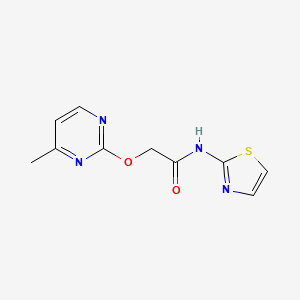
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2451177.png)

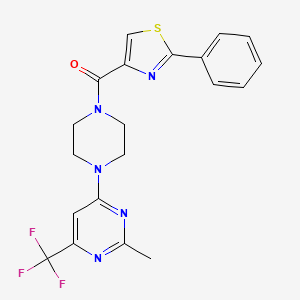

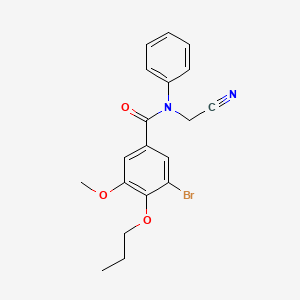
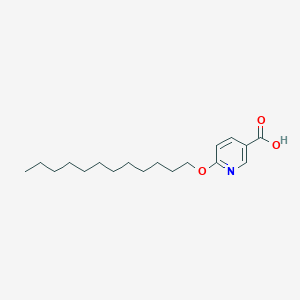
![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2451192.png)
![4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2451193.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile](/img/structure/B2451197.png)
